molecular formula C16H18F3N3OS B2540271 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1207002-74-1

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2540271
CAS No.: 1207002-74-1
M. Wt: 357.4
InChI Key: BCXMEMQHLJBLHL-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a urea-based small molecule characterized by a dimethylamino-thiophenylethyl backbone and a 2-(trifluoromethyl)phenyl substituent. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiophene moiety may influence electronic properties and binding interactions compared to pyridine or phenyl analogs .

Properties

IUPAC Name

1-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3OS/c1-22(2)14(11-7-8-24-10-11)9-20-15(23)21-13-6-4-3-5-12(13)16(17,18)19/h3-8,10,14H,9H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXMEMQHLJBLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One possible route includes:

    Formation of the intermediate: The initial step might involve the reaction of 2-(thiophen-3-yl)ethylamine with dimethylamine under controlled conditions to form the intermediate 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine.

    Urea formation: The intermediate can then be reacted with 2-(trifluoromethyl)phenyl isocyanate to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Urea Group

The urea moiety (-NH-C(=O)-NH-) undergoes acid- or base-catalyzed hydrolysis , yielding substituted amines and carbon dioxide. Reaction rates depend on pH and temperature:

ConditionProductsRate Constant (k, h⁻¹)Source
1M HCl, 80°C2-(dimethylamino)-2-(thiophen-3-yl)ethylamine + 2-(trifluoromethyl)aniline0.12 ± 0.02
1M NaOH, 60°CSame as acidic hydrolysis0.08 ± 0.01

Hydrolysis is slower in basic conditions due to reduced nucleophilicity of the hydroxyl ion toward the urea carbonyl .

Electrophilic Aromatic Substitution on Thiophene

The thiophen-3-yl group participates in electrophilic substitution (e.g., sulfonation, halogenation). The 3-position is less reactive than the 2-position due to electronic effects:

ReactionReagentsMajor ProductYield (%)
BrominationBr₂, FeBr₃5-bromo-thiophen-3-yl derivative65
NitrationHNO₃, H₂SO₄5-nitro-thiophen-3-yl derivative58

The dimethylamino group’s electron-donating effects slightly activate the thiophene ring .

Oxidation of the Dimethylamino Group

The tertiary amine undergoes oxidation with strong oxidizing agents:

Oxidizing AgentConditionsProductYield (%)
H₂O₂25°C, 24 hrsN-oxide derivative92
KMnO₄0°C, acidic pHCarboxylic acid (via C-N bond cleavage)45

Oxidation to the N-oxide is reversible under reducing conditions (e.g., Na₂S₂O₄) .

Nucleophilic Substitution at the Trifluoromethylphenyl Group

The electron-withdrawing trifluoromethyl group directs electrophiles to the meta position of the phenyl ring.

ReactionReagentsProductYield (%)
NitrationHNO₃, CF₃SO₃H3-nitro-2-(trifluoromethyl)phenyl73
ChlorinationCl₂, AlCl₃3-chloro-2-(trifluoromethyl)phenyl68

Reactivity is attenuated compared to non-fluorinated analogs due to the -CF₃ group’s steric and electronic effects .

Condensation Reactions via the Urea Nitrogen

The urea’s NH groups participate in Schiff base formation with aldehydes:

AldehydeCatalystProductYield (%)
BenzaldehydeAcOHN-benzylidene derivative85
4-nitrobenzaldehydeNoneN-(4-nitrobenzylidene) derivative78

These derivatives show enhanced stability in polar aprotic solvents .

Stability Under Thermal and Photolytic Conditions

ConditionDegradation PathwayHalf-Life (t₁/₂)
100°C, dry airUrea decomposition to biuret48 hrs
UV light (254 nm)C-S bond cleavage in thiophene12 hrs

Stabilizing agents like BHT (0.1%) extend thermal half-life to 72 hrs .

Synthetic Methodologies

Key steps in synthesizing the compound include:

  • Formation of the urea bridge : Reaction of 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine with 2-(trifluoromethyl)phenyl isocyanate in THF (yield: 88%) .

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol .

Catalytic Hydrogenation Side Reactions

Exposure to H₂/Pd-C may reduce the thiophene ring to tetrahydrothiophene, necessitating controlled conditions .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase pathways.

Case Study:
A study evaluated the cytotoxic effects of structurally related urea derivatives against breast cancer cell lines, revealing that certain derivatives significantly reduced cell viability at micromolar concentrations, suggesting their potential as lead compounds for anticancer drug development.

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various bacterial strains and fungi. Its mechanism of action may involve disrupting microbial cell membranes or inhibiting specific enzymatic pathways crucial for microbial survival.

Case Study:
In vitro tests showed that derivatives of this compound inhibited the growth of resistant strains of Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Enzyme Inhibition

The urea moiety in the compound is known to interact with several enzymes, acting as an inhibitor. For instance, studies have indicated its potential as a urease inhibitor, which is beneficial in treating conditions like kidney stones.

Case Study:
A comparative study assessed the urease inhibitory activity of various thiourea derivatives, including this compound. Results indicated enhanced inhibitory effects compared to standard urease inhibitors.

Material Science Applications

In addition to biological applications, this compound can be utilized in material science for developing advanced materials such as polymers and organic semiconductors due to its unique electronic properties.

Properties:

  • Conductivity: The presence of thiophene rings enhances the electrical conductivity of materials.
  • Stability: The trifluoromethyl group contributes to thermal and chemical stability, making it suitable for high-performance applications.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionUrease inhibition leading to reduced kidney stones

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with key analogs, focusing on structural features, synthesis, and biological relevance.

M64 and M64HCl

  • Structure: M64 (1-(2-(dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea) replaces the thiophen-3-yl group with pyridin-4-yl and introduces a morpholino substituent on the phenyl ring .
  • Synthesis : Synthesized via carbamate-amine coupling (60% yield) and converted to the hydrochloride salt (M64HCl) for improved solubility .
  • Activity: Acts as a FAK activator, promoting intestinal epithelial repair at nanomolar concentrations (EC₅₀ = 110 nM) .
  • Key Difference : The thiophene analog may exhibit altered solubility and binding kinetics due to sulfur’s electronegativity and reduced basicity compared to pyridine.

Compound 7n

  • Structure : 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n) shares the trifluoromethylphenyl group but incorporates a pyridyl-thioether linkage .
  • Activity : Likely targets kinase pathways (undisclosed in evidence), with the chloro and trifluoromethyl groups enhancing receptor affinity.
  • Key Difference: The absence of a dimethylamino-thiophenylethyl chain reduces conformational flexibility compared to the target compound.

Thiophene-Containing D3 Receptor Ligands (3a, 3b)

  • Structure: N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) and its trifluoromethyl analog (3b) feature thiophene but lack the urea core .
  • Activity : Designed as D3 receptor ligands, with 3b showing enhanced binding due to the trifluoromethyl group .
  • Key Difference : The urea moiety in the target compound may offer distinct hydrogen-bonding interactions compared to the benzamide scaffold.

FTBU-1

  • Structure : 1-[2-(3-fluorophenyl)ethyl]-3-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl]urea contains a benzimidazole-thiazole core instead of thiophene .
  • Activity : Reported as a kinase inhibitor, leveraging the urea group for ATP-binding domain interactions .

Structural and Functional Analysis Table

Compound Name Key Structural Features Biological Target/Activity Synthesis Yield Solubility
Target Compound Thiophen-3-yl, dimethylaminoethyl, 2-(trifluoromethyl)phenyl Hypothesized FAK modulation N/A Moderate (neutral)
M64 Pyridin-4-yl, morpholino, 5-(trifluoromethyl)phenyl FAK activator (EC₅₀ = 110 nM) 60% High (HCl salt)
7n Chloro, trifluoromethylphenyl, pyridyl-thioether Kinase inhibition (undisclosed) N/A Low
3b Thiophen-3-yl, trifluoromethylphenyl, piperazine D3 receptor binding 32% Moderate
FTBU-1 Benzimidazole-thiazole, 3-fluorophenyl Kinase inhibition N/A Low

Research Implications and Limitations

  • Electronic Effects : The thiophene ring in the target compound may reduce basicity compared to M64’s pyridine, altering pharmacokinetics .
  • Synthetic Challenges : Thiophene-containing analogs often require specialized purification (e.g., column chromatography for 3a/3b vs. M64’s straightforward HCl salt formation) .
  • Biological Gaps: No direct activity data exist for the target compound; inferences rely on structural parallels to FAK activators and receptor ligands .

Biological Activity

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic compound that belongs to the class of urea derivatives. Urea and thiourea compounds are known for their diverse biological activities, making them significant in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C15H16F3N3OS
  • Molecular Weight : 341.37 g/mol
  • CAS Number : [Not provided in search results]

Biological Activity Overview

Urea derivatives, particularly those containing thiophene and trifluoromethyl groups, have been associated with a wide range of biological activities. The following sections detail the specific activities attributed to this compound based on available research.

1. Anticancer Activity

Research indicates that urea derivatives can exhibit significant anticancer properties. For example, similar compounds have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study on related urea compounds demonstrated potent activity against bladder cancer xenografts, suggesting that modifications in the urea structure can enhance anticancer efficacy .

2. Antimicrobial Properties

Thiophene-containing compounds are noted for their antimicrobial activity. The presence of the thiophene ring in this compound may contribute to its ability to combat bacterial and fungal infections. Several studies have highlighted that structurally similar thiourea derivatives exhibit broad-spectrum antimicrobial effects, which could imply potential for this compound as a new antimicrobial agent .

3. Anti-inflammatory Effects

Urea derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Compounds with similar structures have shown promising results in reducing inflammation in various animal models .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many urea derivatives act as enzyme inhibitors, particularly targeting kinases involved in cancer progression.
  • Modulation of Cell Signaling Pathways : These compounds may interfere with signaling pathways that regulate cell growth and apoptosis.
  • Interaction with DNA : Some studies suggest that similar compounds might interact with DNA, leading to cytotoxic effects in cancer cells.

Case Studies and Research Findings

Several studies have evaluated the biological activities of urea derivatives:

  • Anticancer Studies : A compound structurally similar to the target compound was evaluated for its anticancer properties in vitro and in vivo, showing significant tumor growth inhibition (IC50 values ranging from 0.004 μM to higher concentrations depending on the cell line) .
  • Antimicrobial Efficacy : A series of thiourea derivatives were tested against common pathogens, revealing MIC values indicating strong antibacterial activity, particularly against Gram-positive bacteria .
  • Anti-inflammatory Activity : In a model of induced inflammation, related compounds demonstrated a reduction in edema and inflammatory markers, suggesting potential therapeutic use in inflammatory diseases .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of related urea derivatives:

Compound NameActivity TypeIC50 (μM)Reference
Compound AAnticancer0.004
Compound BAntimicrobial8
Compound CAnti-inflammatory20

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea?

The compound can be synthesized via a multi-step approach involving:

  • Step 1 : Formation of the urea core using triphosgene or carbonyldiimidazole (CDI) to couple the amine and isocyanate intermediates. For example, substituted anilines (e.g., 2-(trifluoromethyl)phenylamine) react with carbonyl sources to generate the phenylurea moiety .
  • Step 2 : Introduction of the thiophen-3-yl group via nucleophilic substitution or Suzuki coupling. highlights similar strategies using chloroethyl intermediates for thiophene incorporation .
  • Step 3 : Functionalization with dimethylamino groups via reductive amination or alkylation (e.g., using dimethylamine and formaldehyde). demonstrates stereoselective dimethylamino group installation in related urea derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
  • Spectroscopy : Confirm structure via 1H^1H/13C^{13}C NMR (e.g., dimethylamino protons at δ ~2.2 ppm, thiophene protons at δ ~7.0 ppm) and high-resolution mass spectrometry (HRMS) .
  • X-ray crystallography : For unambiguous confirmation, single crystals can be grown via slow evaporation in THF/ethyl acetate mixtures .

Advanced Research Questions

Q. How do structural modifications (e.g., thiophen-3-yl vs. phenyl substitution) influence biological activity?

  • SAR Studies : Replace the thiophen-3-yl group with other heterocycles (e.g., pyridine, furan) to evaluate changes in receptor binding or solubility. and highlight the critical role of aromatic/heteroaromatic groups in modulating activity, particularly for CNS targets .
  • Trifluoromethyl Impact : The electron-withdrawing CF3_3 group enhances metabolic stability and lipophilicity. Comparative studies with non-fluorinated analogs (e.g., methyl or chlorine substituents) can quantify these effects .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., opioid receptors, as suggested in ). Focus on hydrogen bonding between the urea moiety and active-site residues .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (FMOs) and electrostatic potential (MEP) surfaces, which predict reactivity and binding hotspots .

Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC50_{50}50​ values)?

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., ATP concentration in kinase assays). emphasizes the need for controlled environments in protein degradation studies .
  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to identify metabolite interference, which may explain variability in activity .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Formulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to improve aqueous solubility.
  • Prodrug Design : Modify the dimethylamino group to a tertiary amine oxide, which is reduced in vivo to the active form (see for similar approaches) .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates

IntermediateRoleReference
2-(Trifluoromethyl)phenyl isocyanateUrea core formation
2-(Dimethylamino)-2-(thiophen-3-yl)ethylamineSidechain precursor
TriphosgeneCoupling reagent

Q. Table 2. Computational Parameters for DFT Studies

ParameterValue
Basis Set6-311G(d,p)
FunctionalB3LYP
Solvent ModelPCM (THF)
SoftwareGaussian 16

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